Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are yet to be determined . These effects can be elucidated through in-depth studies once the compound’s primary targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride typically involves the condensation of 2,5-dichlorothiophene with ethyl 2-amino-3-bromopropanoate under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
Ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S.ClH/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11;/h4,6H,2-3,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRSEINMKLQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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